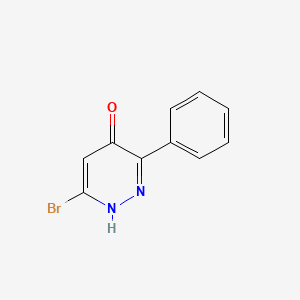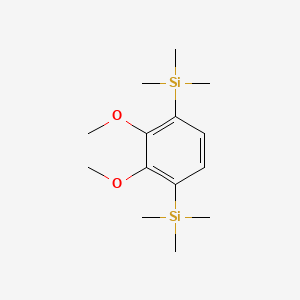
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) is an organosilicon compound characterized by the presence of two trimethylsilane groups attached to a 2,3-dimethoxy-1,4-phenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) typically involves the reaction of 2,3-dimethoxy-1,4-dibromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like lithium aluminum hydride or Grignard reagents in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon or nickel in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted phenylene derivatives.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
Wirkmechanismus
The mechanism of action of (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl and methoxy groups. These groups can interact with different molecular targets, facilitating the formation of new bonds and the transformation of the compound into more complex structures. The pathways involved include nucleophilic substitution, oxidation, and reduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
(2,3-Dimethyl-1,4-phenylene)bis(trimethylsilane): Similar structure but with methyl groups instead of methoxy groups.
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylgermane): Similar structure but with trimethylgermane groups instead of trimethylsilane groups.
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylstannane): Similar structure but with trimethylstannane groups instead of trimethylsilane groups.
Uniqueness: (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) is unique due to the presence of both methoxy and trimethylsilane groups, which confer distinct reactivity and properties. The methoxy groups enhance solubility and electron-donating ability, while the trimethylsilane groups provide steric protection and facilitate specific chemical transformations.
This compound’s versatility and unique structural features make it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H26O2Si2 |
|---|---|
Molekulargewicht |
282.52 g/mol |
IUPAC-Name |
(2,3-dimethoxy-4-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C14H26O2Si2/c1-15-13-11(17(3,4)5)9-10-12(14(13)16-2)18(6,7)8/h9-10H,1-8H3 |
InChI-Schlüssel |
OUSNKEBOFJJSBO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1OC)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


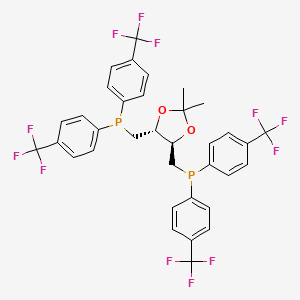
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)



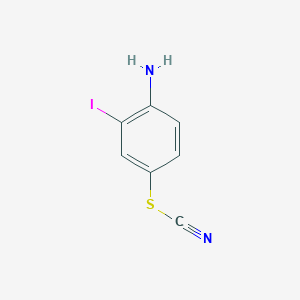
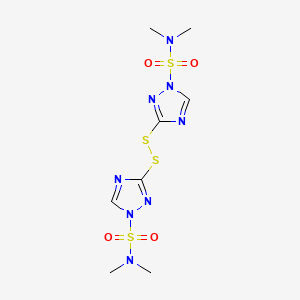

![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)


![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)
